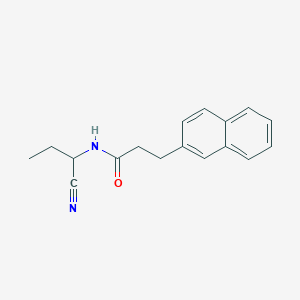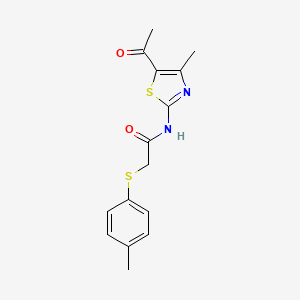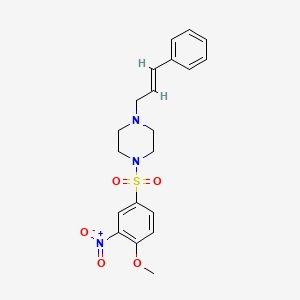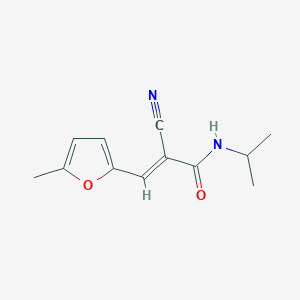
N-(1-cyanopropyl)-3-(naphthalen-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanopropyl)-3-(naphthalen-2-yl)propanamide is a compound that has gained attention due to its potential applications in scientific research. It is a small molecule that can be synthesized using a variety of methods and has been shown to have unique biochemical and physiological effects.
作用機序
The mechanism of action of N-(1-cyanopropyl)-3-(naphthalen-2-yl)propanamide is not fully understood. However, it is believed to interact with specific biomolecules, such as cysteine and metal ions, through covalent or non-covalent interactions.
Biochemical and Physiological Effects:
N-(1-cyanopropyl)-3-(naphthalen-2-yl)propanamide has been shown to have unique biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells by inhibiting the activity of the proteasome. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
One advantage of using N-(1-cyanopropyl)-3-(naphthalen-2-yl)propanamide in lab experiments is its fluorescent properties, which allow for easy detection and quantification. However, one limitation is that it may interact with other biomolecules in biological samples, leading to potential false positives or interference.
将来の方向性
There are several potential future directions for the use of N-(1-cyanopropyl)-3-(naphthalen-2-yl)propanamide in scientific research. One direction is the development of more specific and sensitive metal ion sensors using this compound as a ligand. Additionally, further investigation into its potential as a proteasome inhibitor for cancer treatment could be explored. Finally, the development of new methods for the synthesis of this compound could lead to more efficient and cost-effective production.
合成法
The synthesis of N-(1-cyanopropyl)-3-(naphthalen-2-yl)propanamide can be achieved using a variety of methods. One common method involves the reaction of 2-naphthylamine with acrylonitrile to form N-(2-naphthyl)acrylamide. This compound can then be reacted with propionyl chloride to form N-(2-naphthyl)-3-propionylacrylamide. Finally, the addition of cyanide ion to this compound results in the formation of N-(1-cyanopropyl)-3-(naphthalen-2-yl)propanamide.
科学的研究の応用
N-(1-cyanopropyl)-3-(naphthalen-2-yl)propanamide has been shown to have potential applications in scientific research. It has been used as a fluorescent probe for the detection of cysteine and homocysteine in biological samples. Additionally, it has been used as a ligand for the development of metal ion sensors.
特性
IUPAC Name |
N-(1-cyanopropyl)-3-naphthalen-2-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-2-16(12-18)19-17(20)10-8-13-7-9-14-5-3-4-6-15(14)11-13/h3-7,9,11,16H,2,8,10H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUKHTWZNQOHGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CCC1=CC2=CC=CC=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-3-(naphthalen-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclopentyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2354905.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone](/img/structure/B2354908.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2354910.png)



![6-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]sulfonyl-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2354918.png)
![methyl 3-{[6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2354919.png)
![Bicyclo[2.2.1]heptane, 1,3,3-trimethyl-2-methylene-](/img/structure/B2354921.png)


